

# AT7519 CDK Inhibitor Selectivity Profile: A Technical Guide

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## Compound of Interest

Compound Name: AT7519

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## Introduction

**AT7519** is a potent small-molecule inhibitor of multiple cyclin-dependent kinases (CDKs), key regulators of the eukaryotic cell cycle and transcription.<sup>[1][2][3]</sup> Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.<sup>[1][2]</sup>

**AT7519**, developed through fragment-based medicinal chemistry, has demonstrated significant anti-proliferative activity in a wide range of human tumor cell lines and in vivo xenograft models.<sup>[1][4]</sup> This technical guide provides an in-depth overview of the selectivity profile of **AT7519**, detailing its inhibitory activity against various kinases, the experimental protocols used for these determinations, and the key signaling pathways it modulates.

## Data Presentation: Kinase Inhibition Profile of AT7519

The inhibitory activity of **AT7519** has been quantified against a panel of kinases, primarily through the determination of IC<sub>50</sub> (half-maximal inhibitory concentration) and K<sub>i</sub> (inhibition constant) values. The data presented below is a summary from multiple in vitro biochemical assays.

### Table 1: AT7519 IC<sub>50</sub> Values for Cyclin-Dependent Kinases (CDKs)

Kinase Target	IC50 (nM)
CDK1/cyclin B	210[1][5]
CDK2/cyclin A	47[1][5]
CDK2/cyclin E	510
CDK3	Less Potent
CDK4/cyclin D1	100[1][5]
CDK5/p35	13[1]
CDK6/cyclin D3	170[1][5]
CDK7	Little to no activity
CDK9/cyclin T1	<10[1][5]

**Table 2: AT7519 IC50 and Ki Values for Other Kinases**

Kinase Target	IC50 (nM)	Ki (nM)	Notes
GSK3β	89[1][6]	-	The only significant non-CDK kinase inhibited.
Other non-CDK kinases	Inactive	-	Tested against a panel of other kinases with no significant activity. [1][6]
CDK1/cyclin B	-	38[1][6]	Inhibition is competitive with ATP. [1][6]

## Mechanism of Action

**AT7519** exerts its anti-cancer effects through multiple mechanisms, primarily by inducing cell cycle arrest and apoptosis.[1][7] In tumor cells, **AT7519** treatment leads to an accumulation of

cells in the G2-M phase of the cell cycle, and to a lesser extent, in the G0-G1 phase.[1][7] This cell cycle arrest is a direct consequence of inhibiting CDK1 and CDK2.[1]

Furthermore, **AT7519**'s potent inhibition of CDK9, a key component of the positive transcription elongation factor b (P-TEFb), leads to the suppression of transcription.[1][8] This is evidenced by the reduced phosphorylation of the C-terminal domain (CTD) of RNA polymerase II.[1][7][8] The resulting downregulation of short-lived anti-apoptotic proteins, such as Mcl-1, contributes significantly to the induction of apoptosis.[7][8]

## Experimental Protocols

The following are detailed methodologies for the key experiments cited in the determination of **AT7519**'s kinase selectivity profile.

### In Vitro Kinase Assays

#### 1. Radiometric Filter Binding Assay (for CDK1, CDK2, and GSK3 $\beta$ )[4][6]

- Principle: This assay measures the incorporation of radiolabeled phosphate (from [ $\gamma$ -33P]ATP) into a substrate protein by the kinase.
- Procedure:
  - The kinase (CDK1/cyclin B, CDK2/cyclin A, or GSK3 $\beta$ ) is incubated with its respective substrate (Histone H1 for CDKs, glycogen synthase peptide 2 for GSK3 $\beta$ ) in a reaction buffer.
  - The reaction buffer for CDKs typically contains 20 mM MOPS (pH 7.2), 25 mM  $\beta$ -glycerophosphate, 5 mM EDTA, 15 mM MgCl<sub>2</sub>, 1 mM sodium orthovanadate, and 1 mM DTT.[6]
  - [ $\gamma$ -33P]ATP is added to the reaction mixture along with varying concentrations of **AT7519**.
  - The reaction is allowed to proceed for a specified time (e.g., 2-4 hours) at a controlled temperature.
  - The reaction is stopped, and the mixture is transferred to a filter membrane which binds the substrate protein.

- The filter is washed to remove unincorporated [ $\gamma$ -<sup>33</sup>P]ATP.
- The radioactivity retained on the filter, corresponding to the phosphorylated substrate, is measured using a scintillation counter.
- IC<sub>50</sub> values are calculated by plotting the percentage of kinase inhibition against the log concentration of **AT7519**.

## 2. DELFIA (Dissociation-Enhanced Lanthanide Fluoroimmunoassay) (for CDK5)[\[4\]](#)[\[6\]](#)

- Principle: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.
- Procedure:
  - CDK5/p35 is incubated with a biotinylated substrate peptide (e.g., biotinylated Histone H1 peptide) and ATP in the presence of varying concentrations of **AT7519**.[\[6\]](#)
  - The reaction is stopped by adding EDTA.
  - The reaction mixture is transferred to a streptavidin-coated microplate, which captures the biotinylated substrate.
  - A europium-labeled anti-phosphoserine/threonine antibody is added, which binds to the phosphorylated substrate.
  - After washing, an enhancement solution is added, which dissociates the europium ions and forms a highly fluorescent chelate.
  - The time-resolved fluorescence is measured, which is proportional to the extent of substrate phosphorylation.
  - IC<sub>50</sub> values are determined from the dose-response curves.

## 3. ELISA (Enzyme-Linked Immunosorbent Assay) (for CDK4 and CDK6)[\[4\]](#)[\[6\]](#)

- Principle: This assay uses an antibody specific to the phosphorylated substrate to quantify kinase activity.

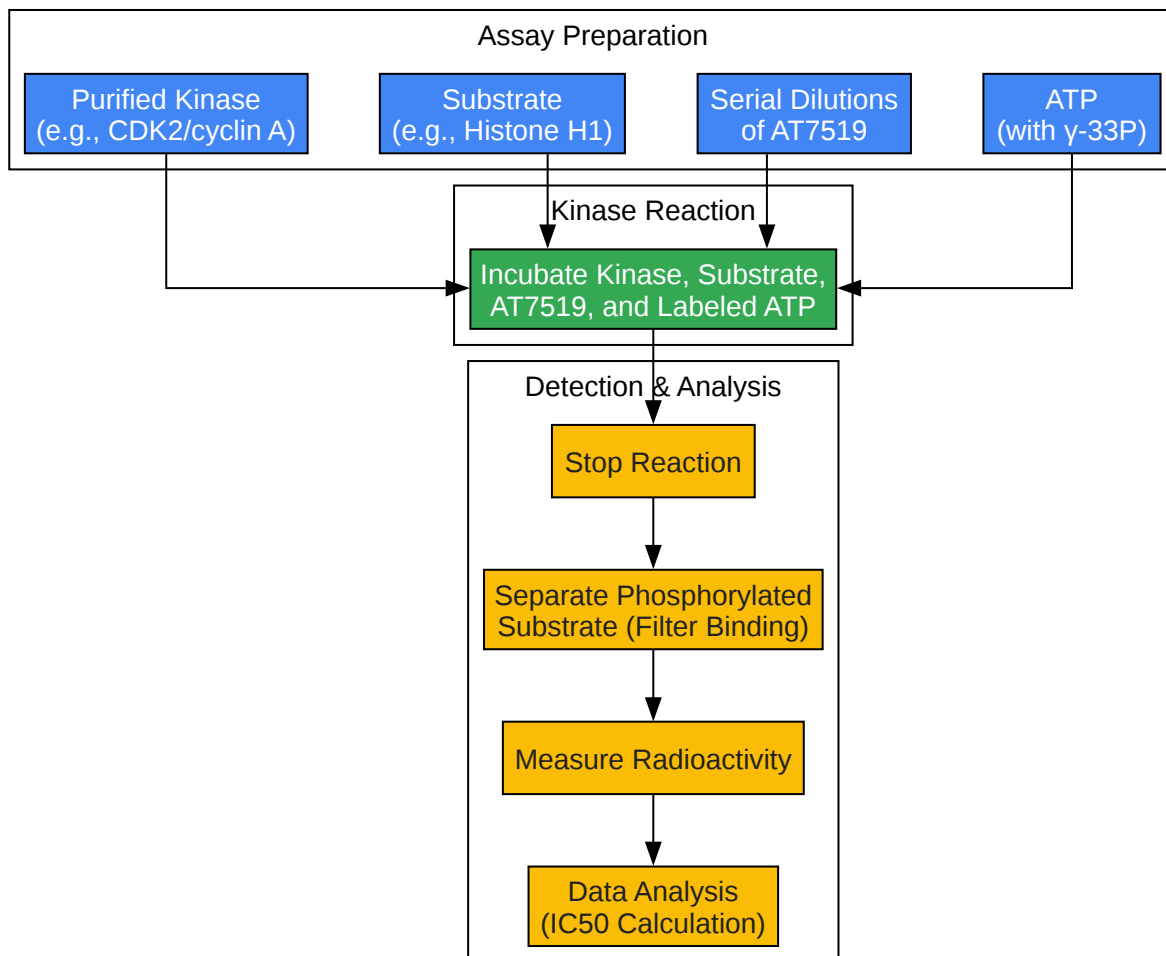
- Procedure:
  - A substrate protein (e.g., Retinoblastoma protein, Rb) is coated onto the wells of a microplate.
  - CDK4/cyclin D1 or CDK6/cyclin D3 is added to the wells along with ATP and varying concentrations of **AT7519**.
  - The kinase reaction is allowed to proceed.
  - The wells are washed, and a primary antibody that specifically recognizes the phosphorylated form of the substrate is added.
  - After another wash, a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) is added.
  - A chromogenic substrate for the enzyme is added, and the resulting color change is measured using a microplate reader.
  - The intensity of the color is proportional to the amount of phosphorylated substrate, and IC50 values are calculated from the inhibition curves.

## Visualizations

### Signaling Pathway Diagram

Caption: **AT7519** inhibits key CDKs involved in cell cycle progression and transcription.

### Experimental Workflow Diagram



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